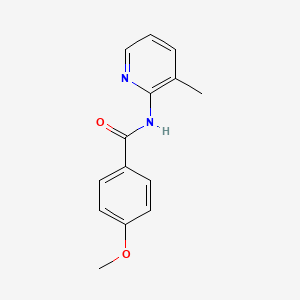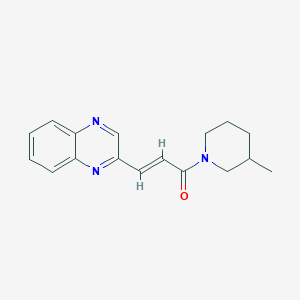
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one, also known as MQP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQP is a quinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one involves the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and monoamine oxidase (MAO). COX-2 is an enzyme that catalyzes the production of pro-inflammatory prostaglandins, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to a reduction in inflammation. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to a reduction in inflammation. MAO is an enzyme that catalyzes the breakdown of neurotransmitters, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to an increase in the levels of serotonin and norepinephrine.
Biochemical and Physiological Effects:
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to have various biochemical and physiological effects, including a reduction in inflammation, induction of apoptosis in cancer cells, and regulation of mood and emotion. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has several advantages as a research tool, including its high purity, stability, and reproducibility. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one can be synthesized using various methods, and its purity can be optimized using chromatographic techniques. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one is also stable under various conditions, including high temperature and pH. However, there are some limitations to using (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one in lab experiments. One limitation is that the cost of synthesis can be high, which may limit its availability for some researchers. Additionally, the toxicity and safety of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one have not been extensively studied, which may limit its use in animal and human studies.
Direcciones Futuras
There are several future directions for the research of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the safety and toxicity of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one should be extensively studied to determine its potential for clinical use. Finally, the mechanism of action of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one should be further elucidated to identify potential targets for drug development.
Métodos De Síntesis
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one can be synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura cross-coupling method, and the Stille coupling method. The one-pot synthesis method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a base and a palladium catalyst. The Suzuki-Miyaura cross-coupling method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a palladium catalyst and a boronic acid derivative. The Stille coupling method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a palladium catalyst and a stannane derivative. These methods have been optimized to improve the yield and purity of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one.
Aplicaciones Científicas De Investigación
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotion.
Propiedades
IUPAC Name |
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-5-4-10-20(12-13)17(21)9-8-14-11-18-15-6-2-3-7-16(15)19-14/h2-3,6-9,11,13H,4-5,10,12H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDHTCVKPMWVKX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
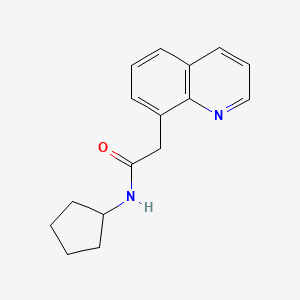
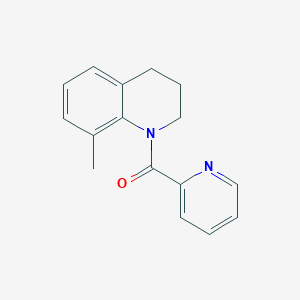
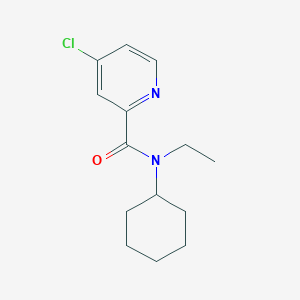

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)


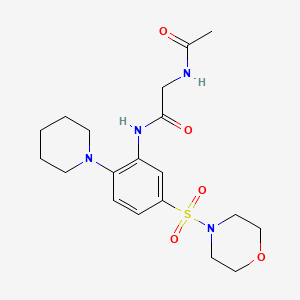
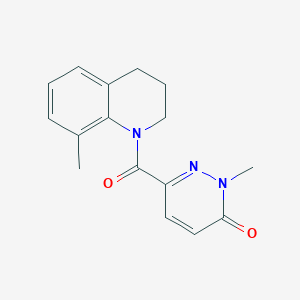

![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
